(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid
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Overview
Description
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is an organic compound with the molecular formula C10H9ClO4 It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid typically involves the reaction of 6-chloro-2,4-dihydro-1,3-benzodioxin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit certain enzymes or modulate receptor activity to exert its effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1,4-benzoxazine: This compound shares a similar benzodioxin ring system but lacks the acetic acid moiety.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound has a similar structure but includes a pyridine ring and an acetohydrazide group.
Uniqueness
2-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is unique due to its specific combination of a benzodioxin ring, chlorine substitution, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1050910-10-5 |
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Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid |
InChI |
InChI=1S/C10H9ClO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13) |
InChI Key |
YLVHQGQCPIKTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CC(=O)O)OCO1 |
Origin of Product |
United States |
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